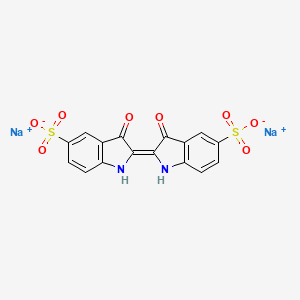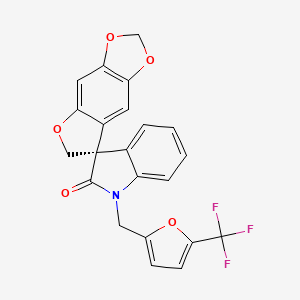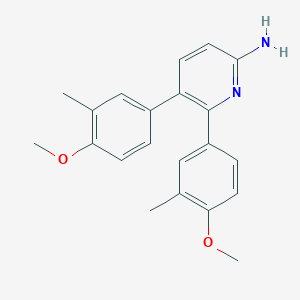
WSB1 Degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WSB1 Degrader 1: is a potent, orally active degrader of WD repeat and SOCS box-containing 1 (WSB1). This compound has shown significant anti-cancer metastatic effects, making it a promising candidate for cancer treatment research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of WSB1 Degrader 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods: : Industrial production methods for this compound are not widely published. it is likely that large-scale synthesis follows similar steps to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: : WSB1 Degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: : WSB1 Degrader 1 is used in chemical research to study the degradation of WSB1 and its effects on various cellular processes .
Biology: : In biological research, this compound is used to investigate the role of WSB1 in cell migration, particularly in cancer cells. It has shown efficacy in inhibiting cancer cell migration under both normoxic and hypoxic conditions .
Medicine: : this compound has potential therapeutic applications in cancer treatment, particularly in preventing metastasis. It has been shown to inhibit the pulmonary metastasis of cancer cells in animal models .
Industry: : While its industrial applications are still under exploration, this compound could be used in the development of anti-cancer drugs and other therapeutic agents .
Mechanism of Action
WSB1 Degrader 1 exerts its effects by degrading WSB1, a protein involved in various cellular processes. By degrading WSB1, this compound disrupts the migration capacity of cancer cells, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein. This, in turn, reverses the expression of downstream F-actin and the formation of membrane ruffles, ultimately inhibiting cancer cell migration .
Comparison with Similar Compounds
Similar Compounds
Compound 4: Another WSB1 degrader with similar anti-cancer effects
Skp2 inhibitor 2: Targets the F-box protein S-phase kinase-associated protein 2 (Skp2), demonstrating anti-cancer properties.
Cbl-b-IN-10: Inhibits casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, exhibiting anti-cancer effects.
Uniqueness: : WSB1 Degrader 1 is unique due to its potent and specific degradation of WSB1, leading to significant anti-cancer metastatic effects. Its ability to inhibit cancer cell migration under both normoxic and hypoxic conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
5,6-bis(4-methoxy-3-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-11-15(5-8-18(13)24-3)17-7-10-20(22)23-21(17)16-6-9-19(25-4)14(2)12-16/h5-12H,1-4H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHCLHXXUVPUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C3=CC(=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
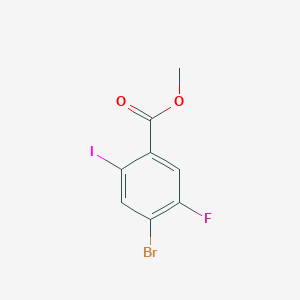
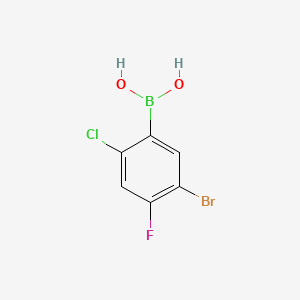
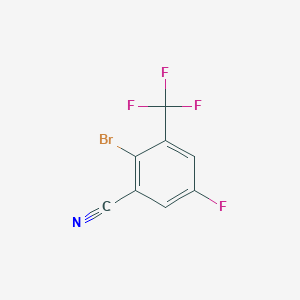
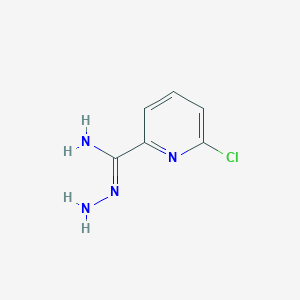
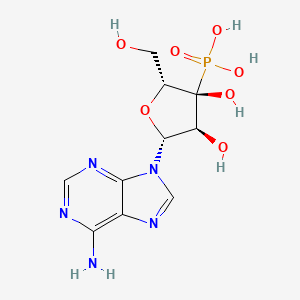
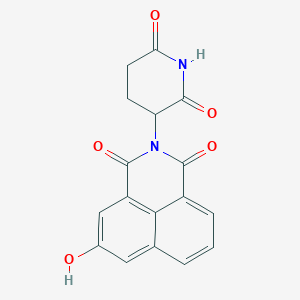
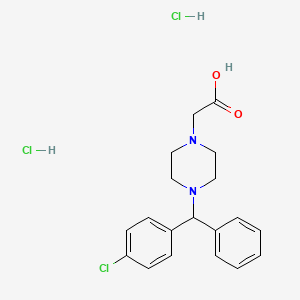

![4-[[4-(2,6-Difluorophenyl)-5-oxotetrazole-1-carbonyl]-propan-2-ylamino]-3-phenoxybenzoic acid](/img/structure/B8175928.png)
![[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)
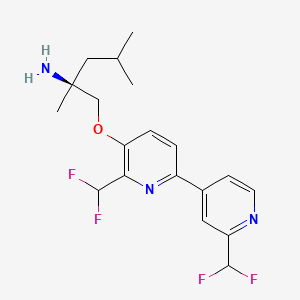
![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)
